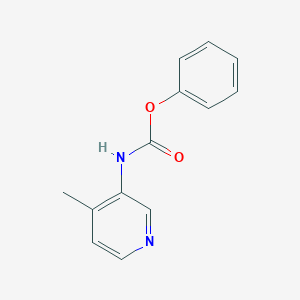
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester
描述
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a phenyl ester group attached to the carbamic acid moiety
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
phenyl N-(4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-7-8-14-9-12(10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChI 键 |
PDNCQQQPQOHZMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)NC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester typically involves the reaction of 4-methyl-3-pyridinol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is essential for scaling up the synthesis process.
化学反应分析
Types of Reactions
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Oxidation: The major product is 4-carboxy-pyridin-3-yl-carbamic acid phenyl ester.
Reduction: The major product is 4-methyl-pyridin-3-yl-carbamic acid phenyl alcohol.
Substitution: The major products depend on the nucleophile used, such as 4-methyl-pyridin-3-yl-carbamic acid phenyl amine or 4-methyl-pyridin-3-yl-carbamic acid phenyl thiol.
科学研究应用
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
相似化合物的比较
Similar Compounds
- (4-Methyl-pyridin-3-yl)-carbamic acid methyl ester
- (4-Methyl-pyridin-3-yl)-carbamic acid ethyl ester
- (4-Methyl-pyridin-3-yl)-carbamic acid butyl ester
Uniqueness
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and butyl ester analogs. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


